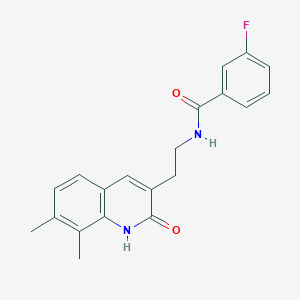
N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide" is a chemical entity that appears to be structurally related to a class of compounds known as pyrazole carboxamides. These compounds are of interest due to their potential pharmacological properties, which include acting as cannabinoid receptor antagonists and Rho kinase inhibitors, among other activities. The papers provided discuss the synthesis and characterization of various pyrazole carboxamide derivatives, some of which have applications in medical imaging and the treatment of central nervous system disorders .
Synthesis Analysis
The synthesis of related pyrazole carboxamide compounds typically involves multi-step organic reactions starting from basic building blocks such as piperidine carboxylic acids, β-keto esters, and hydrazines. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with N-mono-substituted hydrazines . Another example is the synthesis of radiolabeled compounds for PET imaging, which involves nucleophilic displacement of bromide in a bromopyrazole ring with [18F]fluoride . These methods demonstrate the versatility and adaptability of synthetic routes to create a variety of pyrazole carboxamide derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole carboxamide derivatives is typically confirmed using spectroscopic techniques such as IR, 1H NMR, and HRMS. In some cases, X-ray crystal analysis is employed to determine the precise three-dimensional arrangement of atoms within the molecule . The presence of various substituents on the pyrazole ring and the piperidine or piperazine moiety can significantly influence the molecular geometry and, consequently, the biological activity of these compounds.
Chemical Reactions Analysis
Pyrazole carboxamide derivatives can undergo a range of chemical reactions, including N-alkylation, acylation, and salt formation. These reactions are often used to modify the chemical structure to enhance the compound's pharmacological profile or to introduce radioactive isotopes for imaging purposes . The reactivity of these compounds is influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic rings, which can affect the nucleophilicity and electrophilicity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxamide derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic application. These properties are determined by the compound's molecular structure and can be tailored through synthetic modifications. For example, the introduction of long alkyl chains can affect the lipophilicity of the compound, which in turn can influence its binding selectivity and pharmacological activity . The specific properties of "N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide" would need to be experimentally determined to fully understand its behavior in biological systems.
Propiedades
IUPAC Name |
N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-30-19-24(26(29-30)34-2)27(33)31-17-14-22(15-18-31)25(32)28-16-13-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22-23H,13-18H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCIVLFGMGOUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B3020733.png)
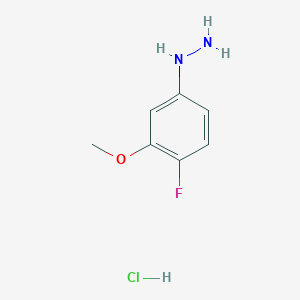
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3020735.png)
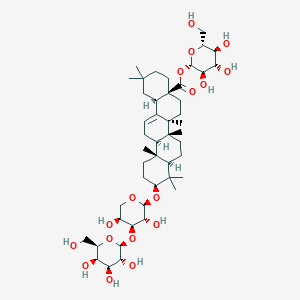
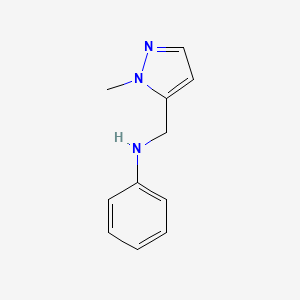


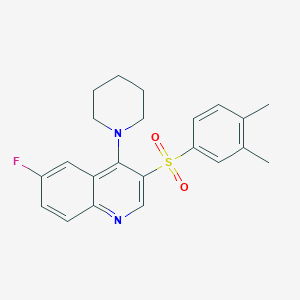
![6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3020746.png)
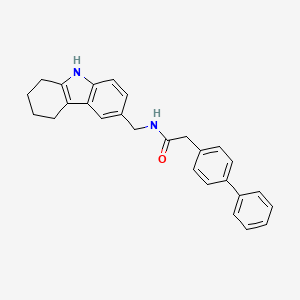
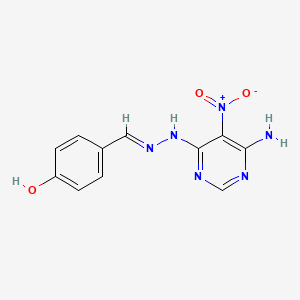
![N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3020751.png)

